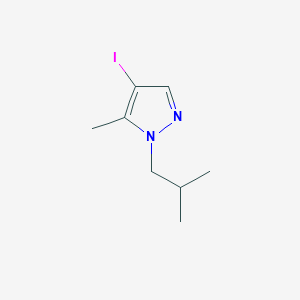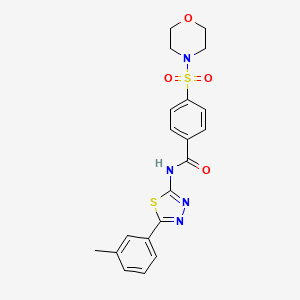![molecular formula C9H18O5 B2942061 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid CAS No. 935678-18-5](/img/structure/B2942061.png)
4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid” is a chemical compound with the molecular formula C9H18O5 . It has an average mass of 206.236 Da and a monoisotopic mass of 206.115417 Da . The molecule contains a total of 36 bonds, including 15 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 3 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several functional groups. It contains a carboxylic acid group, a secondary amine group, a hydroxyl group, and three aliphatic ether groups .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 206.24 . The InChI code for the compound is 1S/C9H18O5/c1-12-5-6-14-8-7-13-4-2-3-9(10)11/h2-8H2,1H3,(H,10,11) .Aplicaciones Científicas De Investigación
Toxicological Impact and Metabolism
- Studies on alkoxy acids, metabolites of glycol ethers, highlight their biological effects and metabolism. For example, methoxyacetic and ethoxyacetic acids are known toxic metabolites of 2-alkoxyethanols, implicating their significance in occupational health and safety assessments (Laitinen & Pulkkinen, 2005; Medinsky et al., 1990).
Photolabile Protecting Groups in Synthetic Chemistry
- The use of photolabile groups for optical gating in nanofluidic devices demonstrates the potential for 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid analogs in advanced material sciences. These compounds can facilitate light-induced controlled release and sensing applications (Ali et al., 2012).
Molecular Design for Selective Extraction
- Research into molecular design for selective extraction of metal ions using compounds with pseudo-18-crown-6 frameworks could be relevant for environmental and analytical chemistry. Such designs aim at enhancing selectivity for specific metal ions, like lead(II), in complex mixtures (Hayashita et al., 1999).
Adhesive Polymers
- Synthesis of hydrolytically stable phosphonic acid monomers for adhesive polymers indicates the role of similar compounds in creating durable materials. These monomers demonstrate potential in water-based adhesives and coatings, showcasing their versatility in material science (Moszner et al., 2001).
Analytical Methodologies for Compound Quantification
- Methodologies for quantifying ferulic acid and its oligomers in agricultural waste highlight the importance of analytical techniques in extracting high-value compounds from biomass. This area of research could benefit from the study of this compound derivatives for their potential applications in food, health, and cosmetics (Barberousse et al., 2008).
Safety and Hazards
The compound is classified as dangerous, with a GHS05 pictogram . The hazard statements include H314, indicating that it can cause severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5/c1-12-5-6-14-8-7-13-4-2-3-9(10)11/h2-8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWJTVZEWMZHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylbutyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2941980.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2941981.png)
![5-chloro-N-{5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2941983.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2941987.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide](/img/structure/B2941989.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2941994.png)
![3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2941995.png)
![3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2941996.png)

![2-[2-[[(6-Cyanopyridin-3-yl)sulfonylamino]methyl]phenyl]acetic acid](/img/structure/B2942000.png)